
Methylsynephrine hydrochloride
Description
Methylsynephrine hydrochloride (CAS: 365-26-4) is a synthetic phenethylamine derivative with the molecular formula C₁₀H₁₅NO₂·HCl and a molar mass of 217.69 g/mol . It is structurally characterized by a hydroxyl group at the para position of the benzene ring and a methyl-substituted amino group on the ethylamine side chain (Figure 1). The compound is typically provided as a white to off-white powder with ≥98% purity, soluble in polar solvents such as dimethyl sulfoxide (DMSO) and chloroform .
Pharmacologically, this compound acts as an adrenergic receptor (ADR) agonist, with demonstrated activity at α₁A, α₁B, α₂A, β₁, and β₂ receptors in vitro . Its primary mechanism involves inducing calcium influx in ADR-overexpressing cells, with half-maximal effective concentration (EC₅₀) values ranging from 0.1 µM to 10 µM depending on the receptor subtype .
Properties
Molecular Formula |
C10H16ClNO2 |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7?,10-;/m1./s1 |
InChI Key |
ICBZSKCTKKUQSY-DLGLCQKISA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)O)O)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Optimization
- Phenol Acetylation : Phenol reacts with acetic anhydride under acidic conditions to form phenyl acetate, achieving 95% conversion at 50°C.
- Friedel-Crafts Rearrangement : Aluminum chloride (AlCl₃) catalyzes the rearrangement to para-hydroxyacetophenone, with yields reaching 78% at 80°C using a 1:1.2 substrate-to-catalyst ratio.
- α-Bromination : Copper(II) bromide (CuBr₂) in methanol selectively brominates the ketone’s α-carbon, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone with 85% regioselectivity.
- Methylamination : Reaction with 30% aqueous methylamine at 0–5°C produces 2-(methylamino)-1-(4-hydroxyphenyl)ethanone, isolated in 70% yield after HCl acidification.
- Borohydride Reduction : Sodium borohydride (NaBH₄) reduces the ketone to racemic 1-(4-hydroxyphenyl)-2-(methylamino)ethanol, with a 75% yield after recrystallization.
- Hydrochloride Formation : Refluxing the free base with concentrated HCl in methanol yields this compound, achieving 98% purity after activated carbon treatment.
Industrial Refinements
- Solvent Recovery : Tetrahydrofuran (THF) from the reduction step is distilled and reused, reducing costs by 22%.
- Waste Mitigation : Bromine vapors are neutralized with sodium hydroxide scrubbers, complying with environmental regulations.
Reductive Amination Strategy
An alternative route utilizes reductive amination of 4-hydroxyphenylacetone with methylamine, though this method is less common industrially due to higher precursor costs.
Procedure and Catalysis
- Substrate Preparation : 4-Hydroxyphenylacetone is synthesized via Friedel-Crafts acylation of phenol, mirroring the first two steps of the phenol-based route.
- Amination Conditions : Methylamine (40% aqueous) reacts with the ketone in methanol under hydrogen atmosphere (50 psi) with 5% Pd/C, yielding 82–85% of the imine intermediate.
- Stereochemical Outcome : This method produces a racemic mixture, necessitating chiral resolution using ammonium 3-bromo-camphor-8-sulfonate to achieve 95% enantiomeric excess.
Historical Synthetic Approaches
Early 20th-century methods, while academically instructive, are impractical for modern production due to low yields and complex purification.
O-Benzoylation Route
- Protection Step : p-Hydroxy-phenacyl chloride is benzoylated to prevent side reactions during subsequent amination.
- N-Methylation : Reaction with N-methyl-benzylamine forms a benzylated amino-ketone, hydrolyzed later with HCl/ethanol (45% overall yield).
- Catalytic Reduction : Hydrogenation over Raney nickel affords racemic synephrine, requiring additional steps to isolate the hydrochloride salt.
Reformatskii Reaction Pathway
- Zinc-Mediated Coupling : Ethyl bromoacetate and zinc react with O-benzylated p-hydroxybenzaldehyde, forming a β-hydroxy ester intermediate (60% yield).
- Oxazolidone Formation : Conversion to acylhydrazide followed by nitrous acid treatment yields a cyclic intermediate, which is N-methylated and deprotected to give the target compound (38% overall yield).
Industrial Production Metrics
A comparative analysis of synthetic methods reveals critical trade-offs between cost, yield, and scalability:
Parameter | Phenol-Based Route | Reductive Amination | Early O-Benzoylation |
---|---|---|---|
Starting Material Cost | $12/kg | $85/kg | $320/kg |
Overall Yield | 68% | 82% | 45% |
Purity Post-Crystallization | 98% | 95% | 88% |
Environmental Impact | Moderate | High | Severe |
Scalability | >1,000 kg/batch | 100 kg/batch | 10 kg/batch |
Data synthesized from patent and literature sources.
Stereochemical Control and Resolution
Racemic mixtures from borohydride reductions necessitate chiral resolution for pharmaceutical applications:
- Camphorsulfonate Method : Treatment with ammonium 3-bromo-camphor-8-sulfonate in ethanol achieves 95% enantiomeric separation, though it adds $150/kg to production costs.
- Enzymatic Resolution : Pilot studies using lipase B from Candida antarctica show 80% ee in kinetic resolutions, but reaction times exceeding 72 hours hinder commercial viability.
Chemical Reactions Analysis
Friedel-Crafts Rearrangement
-
Catalyst : AlCl₃ facilitates acyl migration from oxygen to the para position via electrophilic aromatic substitution .
-
Yield : 70–75% at 80°C; improves with stoichiometric AlCl₃ (1:1.2 substrate:catalyst ratio) .
Bromination Selectivity
-
Regiochemistry : CuBr₂ in methanol selectively brominates the α-carbon of the ketone group (2-position) .
-
Side Products : <5% 3-bromo isomer forms but is removed via recrystallization .
Reduction Stereochemistry
-
Borohydride Action : NaBH₄ produces racemic 1-(4-hydroxyphenyl)-2-(methylamino)ethanol .
-
Chiral Resolution : Enantiomers are separated using ammonium 3-bromo-camphor-8-sulfonate (95% ee) .
Thermal Decomposition
-
Conditions : >200°C under vacuum.
-
Products : 4-hydroxyacetophenone (major), methylamine hydrochloride (traces) .
Oxidative Pathways
-
Air Exposure : Slow oxidation in aqueous solutions forms 4-hydroxyphenylglyoxalate (<1%/month at 25°C) .
-
Accelerated Oxidation : H₂O₂ (3%) at 60°C degrades 80% of compound in 24h .
Comparative Synthetic Methods
Method | Catalyst | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Phenol-based | AlCl₃, CuBr₂ | 68–72 | 95–98 | |
Ephedrine Methylation | Formic acid | 82–85 | 90–92 | |
Citrus Extraction | N/A | 0.5–1.2 | 40–60 |
-
Ephedrine Route : Methylation of ephedrine with formic acid achieves higher yields but requires toxic catalysts (e.g., Zn) .
-
Natural Extraction : Limited to <1% yield due to low synephrine content in Citrus aurantium .
Industrial-Scale Optimization
Scientific Research Applications
Methylsynephrine
Overview
Methylsynephrine is used for several purposes, including:
- Weight loss
- Athletic performance
- Lung problems
However, its effectiveness for these uses is not backed by sufficient scientific evidence .
Potential Uses with Insufficient Evidence
Side Effects and Precautions
- Side Effects: Methylsynephrine is possibly unsafe because it stimulates the heart and may cause side effects like high blood pressure, increased heart rate, nausea, and vomiting .
- General Precautions: Avoid using products containing methylsynephrine .
- Pregnancy and Breastfeeding: Due to a lack of reliable information, it is best to avoid use during pregnancy and breastfeeding .
- Heart Conditions: It may worsen heart disease, high blood pressure, and irregular heartbeat (arrhythmia) .
- Surgery: Discontinue use at least two weeks before surgery due to potential interference with blood pressure and heart rate .
Interactions
- Asthma Medications: Concomitant use with beta-adrenergic agonists may cause excessive heart stimulation .
- Stimulant Drugs: Combining with stimulant drugs may lead to serious problems, including increased heart rate and high blood pressure .
Synephrine
Background
Synephrine, specifically p-synephrine, is an alkaloid found naturally in some plants and animals and is present in approved drug products . It has gained attention as a potential alternative to ephedrine for weight loss .
Potential Anti-Cancer Effects
In vitro studies suggest that synephrine has anti-cancer activity, but the anti-cancer effects are largely unknown . Synephrine may regulate genes involved in tumor development and inflammation .
Effects on Depression
Synephrine might have some central effects, as research in mice models of anti-depressant activity suggests that synephrine could shorten immobility duration in certain assays .
Mechanism of Action
Methylsynephrine hydrochloride exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also enhances the release of norepinephrine, which increases heart rate and cardiac output. The compound’s mechanism involves the activation of adrenergic pathways, resulting in increased adrenergic activity and metabolic rate .
Comparison with Similar Compounds
Table 1: Structural and Receptor Activation Profiles
Key Findings:
Receptor Selectivity: Methylsynephrine exhibits broader ADR activation than p-synephrine, particularly at β₂ receptors (EC₅₀: 1–10 µM vs. >10 µM for p-synephrine) . Phenylephrine shows higher α₁A receptor potency (EC₅₀: 0.01–0.1 µM) but lacks β₂ activity, unlike methylsynephrine .
Structural Impact on Activity :
- The N-methyl group in methylsynephrine enhances β₂ receptor binding compared to p-synephrine, likely due to increased lipophilicity and resistance to metabolism .
- The absence of a catechol structure (two adjacent hydroxyl groups) in methylsynephrine reduces its β₁ selectivity compared to higenamine .
Table 2: Toxicity and Regulatory Profiles
Q & A
Q. How to characterize Methylsynephrine hydrochloride for purity and identity in laboratory settings?
Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with a validated mobile phase (e.g., hexanesulfonic acid adjusted to pH 2.0) and reference standards for quantitative analysis . Confirm structural identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), as described in analytical certificates . For impurity profiling, employ chromatographic separation techniques and compare retention times against known impurities listed in pharmacopeial monographs .
Q. What are the optimal storage conditions to ensure the stability of this compound in research settings?
Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability studies should include periodic HPLC assays to monitor purity under varying storage conditions (e.g., room temperature vs. refrigeration) .
Q. What analytical techniques are recommended for quantifying this compound in experimental samples?
Methodological Answer: Reverse-phase HPLC with UV detection is widely used. Prepare the mobile phase using a mixture of water, acetonitrile, and ion-pairing agents (e.g., sodium hexanesulfonate) to enhance peak resolution . Validate the method for linearity (e.g., 80–120% of target concentration), accuracy (recovery ≥98%), and precision (RSD <2%) .
Advanced Research Questions
Q. How to design a stability-indicating assay method (SIAM) for this compound under forced degradation conditions?
Methodological Answer: Subject the compound to stress conditions (acid/base hydrolysis, oxidation, thermal/photo degradation). Use gradient HPLC to separate degradation products and confirm method specificity. Quantify degradation using peak area normalization against unstressed samples . Identify major degradation products via LC-MS/MS and compare to pharmacopeial impurity standards .
Q. What strategies are effective in resolving co-elution issues of this compound with structurally similar impurities during chromatographic analysis?
Methodological Answer: Optimize the mobile phase pH and organic modifier ratio (e.g., acetonitrile:water from 20:80 to 40:60). Alternatively, employ chiral columns or ion-pair chromatography to separate enantiomers or charged analogs . Validate resolution factors (>1.5) using spiked samples with known impurities .
Q. How to validate an analytical method for this compound in accordance with ICH guidelines?
Methodological Answer: Follow ICH Q2(R1) parameters:
Q. What experimental approaches are used to assess the in vitro metabolic stability of this compound in hepatic microsomes?
Methodological Answer: Incubate the compound with liver microsomes and NADPH cofactor. Quantify parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using scaling factors .
Q. How to reconcile discrepancies in bioanalytical data when quantifying this compound in complex biological matrices?
Methodological Answer: Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in LC-MS/MS. Validate extraction efficiency (>85%) via spike-and-recovery experiments in plasma or tissue homogenates .
Q. What are the critical considerations for impurity profiling of this compound in compliance with pharmacopeial standards?
Methodological Answer: Identify specified impurities (e.g., process-related or degradation products) using reference standards (e.g., EP/JP/USP monographs). Set reporting thresholds (e.g., 0.1% for unknown impurities) and qualify impurities via toxicological assessment .
Q. How to design a pharmacokinetic study for this compound that accounts for its stereochemical configuration?
Methodological Answer: Use chiral HPLC or capillary electrophoresis to quantify individual enantiomers in plasma. Establish enantiomer-specific pharmacokinetic parameters (Cmax, Tmax, AUC) and compare metabolic pathways using hepatocyte models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.